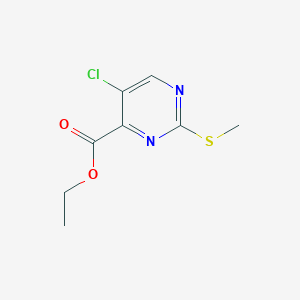
Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate
Overview
Description
Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a chlorine atom at the 5th position, a methylthio group at the 2nd position, and an ethyl ester group at the 4th position of the pyrimidine ring
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Mode of Action
It’s suggested that the methylthio group in the compound could be displaced by a cyanide ion . This reaction may be a general one for this class of compounds .
Biochemical Pathways
It’s suggested that the compound may inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
It’s suggested that the compound may have promising neuroprotective and anti-inflammatory properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate. For instance, the compound should be stored at 2-8°C to maintain its stability . Additionally, it’s recommended to avoid dust formation and ensure adequate ventilation when handling the compound .
Biochemical Analysis
Biochemical Properties
Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate plays a significant role in biochemical reactions. It has been used in the synthesis of pyrimidinopyridones, which are potential inhibitors of the FMS tyrosine kinase . This compound interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in cellular signaling pathways, thereby affecting various biochemical processes.
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the expression of specific genes, leading to changes in cellular behavior and function . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to specific enzymes and proteins, leading to their inhibition or activation. For example, it has been shown to inhibit the activity of FMS tyrosine kinase, a key enzyme involved in cellular signaling . This inhibition results in downstream effects on gene expression and cellular function, highlighting the compound’s role in modulating biochemical pathways at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in scientific research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. This compound can affect metabolic flux and alter the levels of specific metabolites within cells . Understanding the metabolic pathways associated with this compound is essential for predicting its behavior and effects in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound can be transported by specific transporters and binding proteins, influencing its localization and accumulation within cells . The distribution of this compound within different tissues can affect its overall efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is important for elucidating its precise role in cellular processes and biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 2-aminothiazole with ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate in the presence of triethylamine in acetonitrile. The reaction mixture is stirred at room temperature for a couple of hours, resulting in the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 5th position can be displaced by nucleophiles such as cyanide ions, leading to the formation of different derivatives.
Oxidation and Reduction: The methylthio group can undergo oxidation to form sulfoxides or sulfones, while reduction can convert it back to the thiol form.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems, such as pyrimido[5,4-e]thiazolo[3,2-a]pyrimidines.
Common Reagents and Conditions
Common reagents used in these reactions include sodium cyanide, dimethyl sulfoxide, and various oxidizing and reducing agents. Reaction conditions vary depending on the desired transformation, with typical conditions involving room temperature to moderate heating and the use of organic solvents.
Major Products Formed
Major products formed from these reactions include various substituted pyrimidines, sulfoxides, sulfones, and fused heterocyclic compounds. These products often exhibit unique chemical and biological properties, making them valuable for further research and applications.
Scientific Research Applications
Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: This compound has a similar structure but differs in the position of the chlorine and ester groups.
4-Chloro-2-(methylthio)pyrimidine: Lacks the ethyl ester group, which can affect its reactivity and applications.
2,4-Bis(methylthio)pyrimidine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
ethyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2S/c1-3-13-7(12)6-5(9)4-10-8(11-6)14-2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBQIOZQHUMABX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC=C1Cl)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00503788 | |
| Record name | Ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00503788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74840-35-0 | |
| Record name | Ethyl 5-chloro-2-(methylthio)-4-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74840-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00503788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


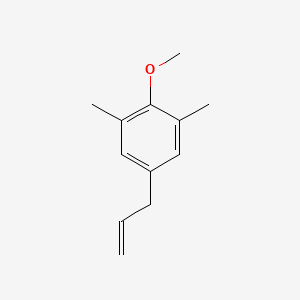
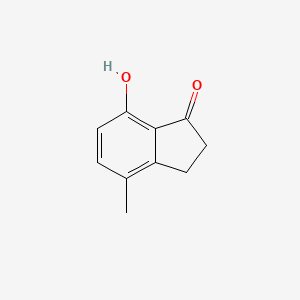
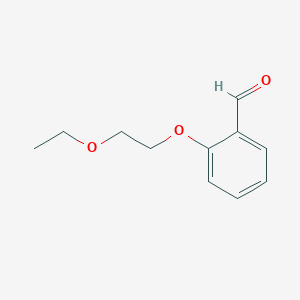
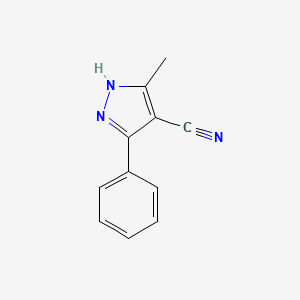



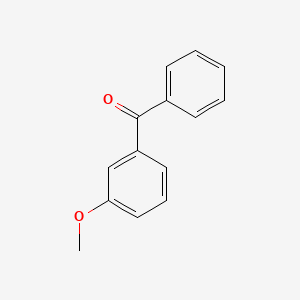
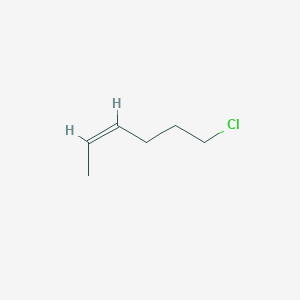
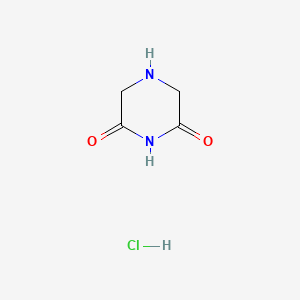

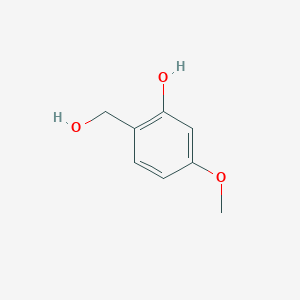
![5-(2-chloroethylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene](/img/structure/B1367090.png)

